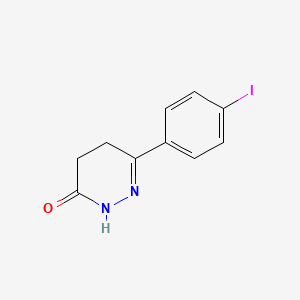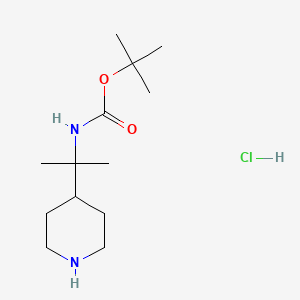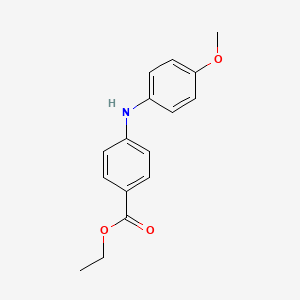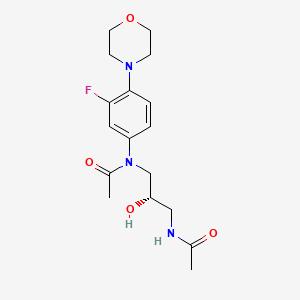![molecular formula C9H8BrNO2S B13846733 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one typically involves multi-step organic reactions. One common approach is the bromination of a precursor thieno[3,2-c]pyridine derivative, followed by hydroxymethylation and methylation reactions under controlled conditions. Specific reagents and catalysts, such as bromine or N-bromosuccinimide for bromination, and formaldehyde for hydroxymethylation, are used in these steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrogenated derivative.
Substitution: Formation of various substituted thieno[3,2-c]pyridine derivatives.
Applications De Recherche Scientifique
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical properties.
7-Bromo-2-(hydroxymethyl)-5-ethylthieno[3,2-c]pyridin-4-one: Contains an ethyl group instead of a methyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one can significantly influence its chemical reactivity and biological activity. Bromine is a good leaving group, making the compound suitable for various substitution reactions. Additionally, the specific arrangement of functional groups in this compound may confer unique properties that are not observed in its analogs.
Propriétés
Formule moléculaire |
C9H8BrNO2S |
|---|---|
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
7-bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C9H8BrNO2S/c1-11-3-7(10)8-6(9(11)13)2-5(4-12)14-8/h2-3,12H,4H2,1H3 |
Clé InChI |
WQDGVKZLNGVSPR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(C1=O)C=C(S2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
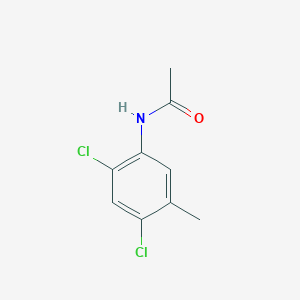
![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
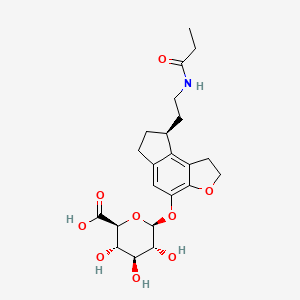
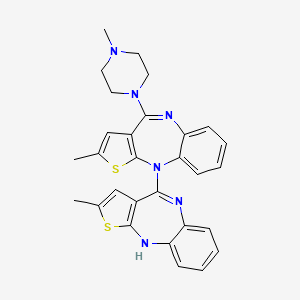
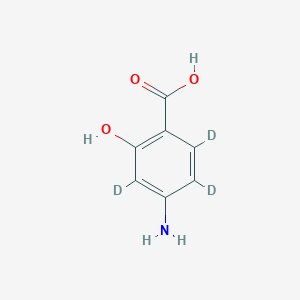
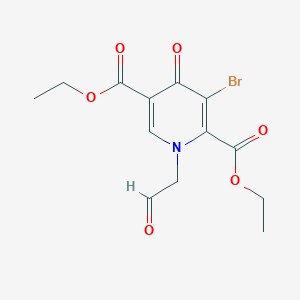
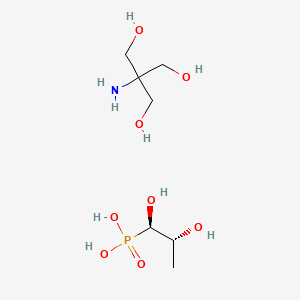
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13846718.png)
